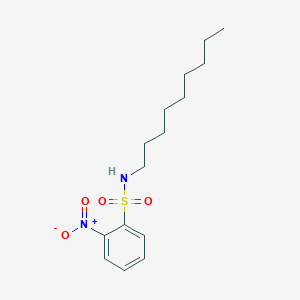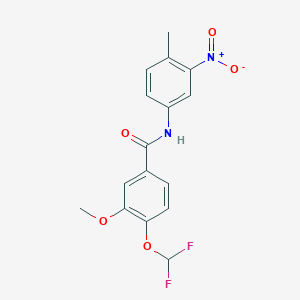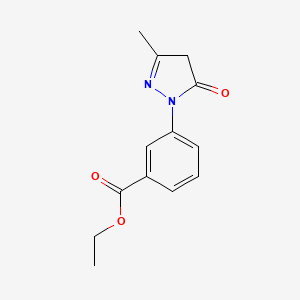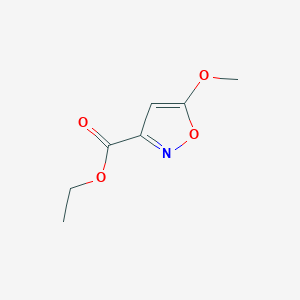![molecular formula C11H10F2N4S B10902323 5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902323.png)
5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under controlled conditions.
Formation of the Schiff base: The reaction between the triazole derivative and 2-methylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the Schiff base, converting it to the corresponding amine.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the triazole ring or the aromatic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are used in the development of new antibiotics.
Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Medicine
Antifungal Agents: Triazole-based compounds are widely used as antifungal drugs.
Anticancer Agents: Some triazole derivatives have shown potential as anticancer agents.
Industry
Agriculture: These compounds can be used as fungicides or herbicides.
Pharmaceuticals: They are used in the synthesis of various pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Fluconazole: A well-known antifungal agent with a triazole core.
Voriconazole: Another antifungal drug with a triazole structure.
Uniqueness
5-(difluoromethyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethyl group and the Schiff base, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C11H10F2N4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10F2N4S/c1-7-4-2-3-5-8(7)6-14-17-10(9(12)13)15-16-11(17)18/h2-6,9H,1H3,(H,16,18)/b14-6+ |
Clave InChI |
FUFNGBDEKXVGAY-MKMNVTDBSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)F |
SMILES canónico |
CC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-bromophenoxy)-N'-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]acetohydrazide](/img/structure/B10902242.png)


![1-(4-chlorobenzyl)-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10902260.png)
![7'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B10902264.png)

![1,5-dimethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B10902283.png)

![N-(5-chloropyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10902286.png)

![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B10902296.png)
![ethyl 6-[(ethoxycarbonyl)oxy]-2,2,4-trimethylquinoline-1(2H)-carboxylate](/img/structure/B10902309.png)

![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10902324.png)
